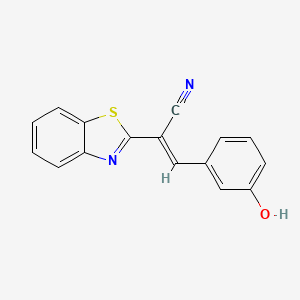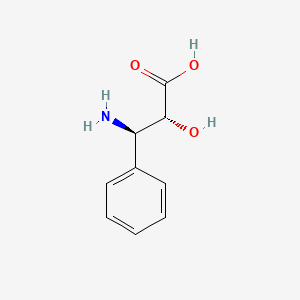
(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Applications De Recherche Scientifique
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology
- Investigated for its antimicrobial and antifungal activities.
- Potential use as a fluorescent probe for biological imaging.
Medicine
- Explored for its anticancer properties and ability to inhibit certain enzymes.
- Potential use in the development of new pharmaceuticals.
Industry
- Used in the synthesis of dyes and pigments.
- Potential applications in the development of new materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 3-hydroxybenzaldehyde in the presence of a suitable base, followed by the addition of a nitrile group. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
- Oxidation of the hydroxyl group may yield 3-hydroxybenzaldehyde derivatives.
- Reduction of the nitrile group may yield 3-(3-hydroxyphenyl)propylamine derivatives.
- Substitution reactions may yield various substituted benzothiazole derivatives.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile depends on its specific application. For example:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-YL)phenol
- 2-(1,3-Benzothiazol-2-YL)aniline
- 2-(1,3-Benzothiazol-2-YL)benzoic acid
Uniqueness
(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile is unique due to the presence of both a benzothiazole ring and a hydroxyphenyl group, which may confer specific biological activities and chemical reactivity. Its nitrile group also provides a site for further chemical modifications, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAAMHSVPWCNGJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)
![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)


![benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2498817.png)

![n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)

